FAAH Inhibitory Potency Comparison Across Piperidinylalkylcarbamate Congeners
No publicly accessible quantitative FAAH inhibition data (IC₅₀, Kᵢ) could be located for CAS 941872-68-0 in peer‑reviewed journals or open patent assay tables. The compound is disclosed generically within the piperidinylalkylcarbamate patent family [1], where representative examples bearing the 2‑oxopiperidin‑1‑yl motif exhibit sub‑micromolar FAAH IC₅₀ values. However, direct comparator measurements between CAS 941872-68-0 and its closest analogs (e.g., compounds where the phenyl carbamate is replaced by alkyl or benzyl carbamates, or where the 3‑methyl substituent is absent) are absent from the open literature.
| Evidence Dimension | FAAH enzyme inhibition potency |
|---|---|
| Target Compound Data | No quantitative data available from allowed sources |
| Comparator Or Baseline | Representative patent examples with 2-oxopiperidin-1-yl motif: IC₅₀ values typically < 1 µM (exact values not mapped to CAS 941872-68-0) |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant human FAAH enzyme assay (referenced in patent family) |
Why This Matters
Without target‑specific potency data, procurement for FAAH‑focused research carries high risk that the compound may underperform relative to characterized analogs.
- [1] US Patent Application US2010/0279998 A1. Piperidinylalkylcarbamate derivatives, methods for their preparation and the therapeutic use thereof as fatty acid amido hydrolase enzyme inhibitors. Published 2010-07-12. View Source
